2,2,4,4-Tetramethylcyclopentanamine chemical properties
2,2,4,4-Tetramethylcyclopentanamine chemical properties
An In-depth Technical Guide to the Predicted Chemical Properties of 2,2,4,4-Tetramethylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,4,4-Tetramethylcyclopentanamine represents a fascinating, albeit sparsely documented, molecular scaffold. As a highly substituted secondary cyclic amine, its structure suggests a unique interplay of steric and electronic properties. This guide provides a comprehensive theoretical and predictive analysis of its chemical properties, reactivity, and potential applications. By drawing parallels with its well-characterized structural analog, 2,2,6,6-tetramethylpiperidine (TMP), we aim to equip researchers with a robust foundational understanding for its synthesis and utilization. This document delves into its predicted physicochemical properties, proposes a viable synthetic route via reductive amination, explores its expected reactivity as a sterically hindered non-nucleophilic base, and outlines its potential as a valuable building block in medicinal chemistry and materials science.
Introduction: The Archetype of the Sterically Hindered Amine
Sterically hindered amines (SHAs) are a cornerstone of modern organic chemistry and drug development. Their defining characteristic—a nitrogen atom shielded by bulky substituents—dramatically curtails their nucleophilicity while often preserving or enhancing their basicity.[1][2] This unique feature allows them to function as highly selective reagents, capable of abstracting protons in sensitive environments without engaging in unwanted side reactions. In the pharmaceutical realm, the incorporation of sterically hindered motifs can significantly improve the metabolic stability and solubility of drug candidates.[3]
Predicted Physicochemical Properties
The physical and chemical properties of 2,2,4,4-tetramethylcyclopentanamine are dictated by its molecular weight, the polarity of the amine group, and the significant steric hindrance. The following table summarizes its predicted properties, drawing comparisons with TMP where applicable.
| Property | Predicted Value for 2,2,4,4-Tetramethylcyclopentanamine | Reference Value (2,2,6,6-Tetramethylpiperidine) | Rationale for Prediction |
| Molecular Formula | C₉H₁₉N | C₉H₁₉N | Identical atomic composition. |
| Molecular Weight | 141.26 g/mol | 141.25 g/mol [6] | Calculated from the molecular formula. |
| Appearance | Colorless liquid with a characteristic fishy, amine-like odor. | Colorless liquid with a fishy, amine-like odor.[4][5] | Typical for short-chain aliphatic amines. |
| Boiling Point | ~145-155 °C | 152 °C[5][6][7][8] | Similar molecular weight and intermolecular forces. The five-membered ring may have slightly different packing and van der Waals interactions compared to the six-membered ring. |
| pKa of Conjugate Acid | ~11.0 - 11.5 | ~11.07[4][5][6] | The steric hindrance provided by the four methyl groups shields the nitrogen's lone pair, minimizing solvation of the conjugate acid but having a modest effect on the intrinsic basicity, which is comparable to other secondary amines.[9][10] |
| Solubility | Limited solubility in water; high solubility in organic solvents (e.g., ethanol, ether, chloroform). | Limited solubility in water; good solubility in organic solvents.[4][7] | The bulky, nonpolar hydrocarbon structure dominates the molecule's character, making it lipophilic. |
Proposed Synthesis: A Protocol for Accessing the Scaffold
The most direct and logical synthetic route to 2,2,4,4-tetramethylcyclopentanamine is through the reductive amination of its corresponding ketone, 2,2,4,4-tetramethylcyclopentanone. This ketone is a known compound, making this a highly feasible approach.[11] Reductive amination is a robust and widely used transformation in organic synthesis for converting carbonyls into amines.
Synthetic Workflow
Caption: Proposed synthesis of 2,2,4,4-tetramethylcyclopentanamine via reductive amination.
Experimental Protocol: Reductive Amination
Objective: To synthesize 2,2,4,4-tetramethylcyclopentanamine from 2,2,4,4-tetramethylcyclopentanone.
Materials:
-
2,2,4,4-Tetramethylcyclopentanone
-
Ammonium acetate or Ammonia in Methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a Palladium catalyst (Pd/C)
-
Methanol (MeOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in ether (for isolation as hydrochloride salt, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,4,4-tetramethylcyclopentanone (1.0 eq) in methanol.
-
Imine Formation: Add a solution of ammonia in methanol (excess, ~10 eq) or ammonium acetate (~5 eq). If using ammonium acetate, a small amount of glacial acetic acid can be added to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas in strongly acidic conditions. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Make the aqueous layer basic (pH > 10) by adding aqueous NaOH. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by distillation or by conversion to its hydrochloride salt, precipitation, and subsequent liberation of the free amine.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone and the appearance of the product amine. The final product's identity and purity should be confirmed by NMR and IR spectroscopy.
Predicted Chemical Reactivity and Mechanistic Insights
The Dichotomy of Basicity and Nucleophilicity
The central theme of 2,2,4,4-tetramethylcyclopentanamine's reactivity is its role as a non-nucleophilic base .
-
Basicity: The nitrogen's lone pair is electronically available for protonation, making the amine a relatively strong base, with a predicted pKa similar to other dialkylamines (~11).[4][5][6]
-
Nucleophilicity: However, the four methyl groups create a congested environment around the nitrogen atom. This steric bulk severely hinders the amine's ability to approach and attack electrophilic carbon centers, rendering it a very poor nucleophile.[1][12]
Caption: Steric hindrance allows proton access but blocks larger electrophiles.
Formation of a Potent, Non-Nucleophilic Base
A key reaction of this amine would be its deprotonation by a strong organometallic base, such as n-butyllithium (n-BuLi), to form the corresponding lithium amide. This is analogous to the formation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP) from TMP.[4][8]
Reaction: 2,2,4,4-Tetramethylcyclopentanamine + n-BuLi → Lithium 2,2,4,4-tetramethylcyclopentanamide + Butane
The resulting lithium amide would be an exceptionally strong, non-nucleophilic base, ideal for challenging deprotonation reactions in organic synthesis, such as the formation of kinetic enolates or ortho-lithiation of aromatic compounds, without the risk of nucleophilic addition.
N-Functionalization and Radical Chemistry
Similar to TMP, 2,2,4,4-tetramethylcyclopentanamine can serve as a precursor to a stable nitroxyl radical through oxidation. This transformation would yield 2,2,4,4-tetramethylcyclopentane-1-oxyl (TMCPO), an analog of the widely used TEMPO radical.[5][6] Such stable radicals are pivotal as catalysts for selective oxidations (e.g., alcohols to aldehydes/ketones) and as radical scavengers in polymerization processes.[13]
Anticipated Spectroscopic Signature
Spectroscopic analysis is essential for the characterization of this molecule. The predicted data below can serve as a reference for experimental verification.[14][15]
| Spectroscopy | Predicted Signature |
| ¹H NMR | N-H: Broad singlet, δ 0.5-2.0 ppm (variable with concentration). CH-N: Multiplet, δ ~2.5-3.0 ppm. CH₂: Two distinct multiplets corresponding to the two non-equivalent methylene groups. CH₃: Two sharp singlets, each integrating to 6H, corresponding to the two pairs of gem-dimethyl groups. |
| ¹³C NMR | Five distinct signals: One for the CH-N carbon (~δ 50-60 ppm), two for the CH₂ carbons, and two for the quaternary carbons bearing the methyl groups. The methyl carbons would also show distinct signals. |
| IR | N-H Stretch: A single, moderately sharp peak around 3300-3350 cm⁻¹ (characteristic of a secondary amine). C-H Stretch: Peaks just below 3000 cm⁻¹. N-H Bend: Peak around 1500-1600 cm⁻¹. |
Potential Applications in Research and Drug Development
The unique properties of 2,2,4,4-tetramethylcyclopentanamine suggest several high-value applications:
-
Specialty Non-Nucleophilic Base: Its primary role would be as a highly effective, non-nucleophilic base in organic synthesis, particularly in academic research and the production of complex pharmaceutical intermediates where substrate sensitivity is a concern.[7]
-
Scaffold in Medicinal Chemistry: The tetramethylcyclopentane framework is a rigid scaffold that can be used to orient functional groups in a defined three-dimensional space. The gem-dimethyl groups act as "metabolic shields," potentially slowing down enzymatic degradation (e.g., by Cytochrome P450 enzymes) at adjacent positions, thereby increasing the half-life of a drug candidate.[3][16]
-
Hindered Amine Light Stabilizers (HALS): As a derivative of a hindered amine, it could be a precursor for HALS.[4][7] These additives are crucial for protecting polymers and plastics from degradation caused by UV light exposure by scavenging free radicals.[13]
Inferred Safety and Handling
While no specific safety data exists, the properties can be inferred from similar amines like TMP.[5][6]
-
Hazards: Expected to be a flammable and corrosive liquid. Contact can cause severe skin and eye burns. Inhalation of vapors may be harmful.
-
Handling: Must be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents.
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